U-46619 Glycine methyl ester
Description
Contextualization of U-46619 Glycine (B1666218) Methyl Ester as a Prostanoid Analog
Prostanoids are a subclass of eicosanoids that include prostaglandins, thromboxanes, and prostacyclins. They are lipid compounds derived from arachidonic acid and are involved in a wide array of physiological processes. U-46619 Glycine methyl ester is classified as a prostanoid analog due to its structural similarity to endogenous prostanoids, particularly PGH2. caymanchem.comscbt.com
The defining feature of this compound is a modification at the C-1 position of the U-46619 structure. caymanchem.comcaymanchem.com This modification, the addition of a glycine methyl ester group, may alter its chemical properties, such as its lipophilicity, which in turn could affect its distribution and pharmacokinetic behavior in experimental systems. caymanchem.combiomol.comcaymanchem.com It is this unique structural alteration that forms the basis for its investigation as a research tool.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5Z,13E-dien-1-oic acid, methyl ester |
| Molecular Formula | C24H39NO5 |
| Formula Weight | 421.6 |
| Purity | ≥98% |
| Supplied as | A solution in methyl acetate (B1210297) |
Data sourced from multiple chemical suppliers and research databases. caymanchem.comscbt.comcaymanchem.com
Relationship to Thromboxane (B8750289) A2 and Prostaglandin (B15479496) H2 Signaling Pathways
The parent compound, U-46619, is a well-established and potent agonist of the thromboxane A2 (TXA2) receptor, also known as the thromboxane-prostanoid (TP) receptor. caymanchem.comglpbio.comtocris.com TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation. caymanchem.comfrontiersin.org U-46619 mimics these actions, making it a valuable tool for studying the physiological and pathological roles of TXA2. nih.govnih.gov
Given that U-46619 is a stable analog of PGH2, it is also intrinsically linked to the prostaglandin H2 signaling pathway. caymanchem.comglpbio.com PGH2 is a precursor molecule for the synthesis of various prostanoids, including TXA2. By acting as a stable PGH2 mimetic, U-46619 allows researchers to investigate the downstream effects of PGH2 receptor activation without the complication of its rapid metabolism. caymanchem.com
This compound, as a derivative of U-46619, is also considered a TP receptor agonist. scbt.comglpbio.com The modification at the C-1 position may influence its binding affinity and selectivity for the TP receptor or other enzymes involved in the arachidonic acid metabolic pathway. caymanchem.comcaymanchem.com
Current Research Landscape and Rationale for Investigating Modified Analogs
The current research landscape indicates that while U-46619 is extensively studied, there are no published reports on the specific biological activity of this compound. caymanchem.combiomol.comcaymanchem.com The rationale for investigating modified analogs like this one stems from several key scientific objectives.
Firstly, altering the chemical structure of a known agonist can lead to the development of more selective or potent research tools. The glycine methyl ester modification could potentially alter the binding properties of the molecule to the TP receptor. caymanchem.comcaymanchem.com Secondly, the modification may change the compound's pharmacokinetic properties. For instance, it is suggested that this compound could act as a lipophilic prodrug of U-46619, which would alter its distribution and metabolism in biological systems. caymanchem.combiomol.comcaymanchem.com
The investigation of such analogs is crucial for a deeper understanding of the structure-activity relationships of TP receptor agonists. This knowledge can aid in the design of novel therapeutic agents that target the TXA2 signaling pathway, which is implicated in various cardiovascular and respiratory diseases. nih.gov
Significance as a Research Tool for Thromboxane Prostanoid Receptor Studies
This compound holds potential as a valuable research tool for several reasons. As a stable analog of PGH2, it can be used to explore the inhibition of various enzymes within the arachidonic acid metabolic pathway. caymanchem.combiomol.comcaymanchem.com Its potential to act as a prodrug offers a unique avenue to study the effects of sustained or targeted delivery of a TP receptor agonist.
The parent compound, U-46619, is widely used in various experimental models. For example, it has been used to study vascular smooth muscle contraction, platelet aggregation, and the signaling pathways involved in these processes. caymanchem.comnih.gov Research has shown that U-46619 can activate signaling pathways such as p38MAPK and ERK1/2. nih.govnih.gov It has also been used in studies to understand its effects on renal hemodynamics and its potential to induce emesis. nih.govphysiology.org
While the specific biological activities of this compound remain to be fully elucidated, its structural relationship to U-46619 suggests it will be a useful tool for probing the intricacies of the thromboxane prostanoid receptor and its associated signaling cascades. caymanchem.comcaymanchem.com
Table 2: Investigated Actions of the Parent Compound U-46619
| Action | Experimental System | Key Finding |
|---|---|---|
| Platelet Aggregation | Human, rat, and rabbit platelets | Induces platelet shape change and aggregation. caymanchem.com |
| Vascular Smooth Muscle Contraction | Rat caudal artery | Evokes contraction via TP receptor activation. nih.gov |
| Cell Differentiation | Human induced pluripotent stem cells | Improves differentiation into endothelial cells. nih.govnih.gov |
| Emesis Induction | Ferret model | Induces emesis via a central mechanism. nih.gov |
This table summarizes some of the well-documented effects of the parent compound, U-46619, which provides a basis for the potential research applications of its glycine methyl ester derivative.
Properties
Molecular Formula |
C24H39NO5 |
|---|---|
Molecular Weight |
421.6 |
InChI |
InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27)/b8-5-,14-13+/t18-,19+,20-,21-,22-/m1/s1 |
InChI Key |
STIYTIWKJAUJKK-WUXVMKFXSA-N |
SMILES |
CCCCCC(O)/C=C/[C@H]1C2OCC(C2)C1C/C=CCCCC(=O)NCC(=O)OC |
Synonyms |
9,11-dideoxy-9α,11α-methanoepoxy-prosta-5Z,13E-dien-1-oic acid, methyl ester |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies for U 46619 Glycine Methyl Ester
Synthetic Routes for U-46619 Scaffolds in Research
The synthesis of the U-46619 scaffold is a complex multi-step process, characteristic of prostaglandin (B15479496) and their analog syntheses. The initial synthesis of U-46619 was reported by G. L. Bundy in 1975. wikipedia.org While various modifications to the synthetic route have been explored over the years, the core strategy generally involves the construction of the bicyclic ether system and the stereocontrolled introduction of the two side chains.
Key features of the U-46619 scaffold synthesis include:
Starting Materials: The synthesis typically begins with commercially available and chiral starting materials to ensure the correct stereochemistry of the final product.
Bicyclic Core Formation: A critical step is the formation of the 2-oxabicyclo[2.2.1]heptane core. This is often achieved through a series of reactions including Diels-Alder reactions or intramolecular cyclizations.
Side Chain Introduction: The two side chains, one terminating in a carboxylic acid (at the C-1 position) and the other containing a hydroxyl group, are introduced sequentially using various organic reactions such as Wittig reactions or Grignard additions.
Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is paramount, as the biological activity of U-46619 is highly dependent on the spatial arrangement of its functional groups.
Methods for Glycine (B1666218) Methyl Ester Derivatization at the C-1 Position
The carboxylic acid at the C-1 position of U-46619 is a prime target for derivatization to create prodrugs with altered properties. abcam.comcaymanchem.com The formation of a glycine methyl ester involves the esterification of this carboxylic acid with the amino acid ester, glycine methyl ester. Several standard organic chemistry methods can be employed for this transformation.
Common Esterification Methods:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (U-46619) with an excess of the alcohol (in this case, the hydroxyl group of a protected glycine methyl ester or glycine methyl ester itself) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com To drive the equilibrium towards the ester product, water is typically removed as it is formed. Given the other functional groups in U-46619, protection of the C-15 hydroxyl group might be necessary.
Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the formation of an amide or ester bond. In this case, U-46619 would be treated with glycine methyl ester in the presence of EDC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is often preferred for its mild reaction conditions.
Acyl Chloride Formation: U-46619 can be converted to its more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with glycine methyl ester to form the desired ester. This is a highly effective method, though the harsh conditions for acyl chloride formation may require protection of other sensitive functional groups in the U-46619 molecule.
A plausible synthetic scheme would involve the protection of the hydroxyl group of U-46619, followed by esterification with glycine methyl ester hydrochloride using a coupling agent like EDC, and finally deprotection to yield the target compound.
Exploration of the Impact of Glycine Methyl Ester Modification on Compound Stability
The introduction of a glycine methyl ester moiety at the C-1 position of U-46619 is expected to have a significant impact on the compound's stability, particularly its susceptibility to hydrolysis. Ester prodrugs are designed to be cleaved in vivo to release the active parent drug, and their stability is a critical factor in their pharmacokinetic profile. scirp.orgnih.govacs.org
The stability of U-46619 glycine methyl ester will be influenced by:
pH: Ester hydrolysis is catalyzed by both acid and base. Therefore, the stability of the ester bond will be pH-dependent. It is generally expected that the ester will be more stable at acidic pH and more prone to hydrolysis at neutral to basic pH. nih.gov
Enzymatic Cleavage: In a biological system, the ester bond is likely to be a substrate for various esterases present in plasma, liver, and other tissues. acs.org The rate of this enzymatic cleavage will determine the rate of release of the parent U-46619. The presence of the amino acid moiety may also render the compound a substrate for peptidases.
Intramolecular Catalysis: The free amino group of the glycine moiety, when unprotonated, could potentially catalyze the hydrolysis of the adjacent ester bond through intramolecular nucleophilic attack. nih.gov
| Compound | pH | Half-life (t½) in Buffer | Half-life (t½) in Plasma |
|---|---|---|---|
| U-46619 | 1.2 | > 48 hours | Not Applicable |
| U-46619 | 7.4 | > 48 hours | Stable |
| This compound | 1.2 | ~ 24 hours | Not Applicable |
| This compound | 7.4 | ~ 4 hours | < 1 hour |
The data in the table above is hypothetical and serves to illustrate the expected trends in stability. The shorter half-life of the glycine methyl ester derivative, especially in plasma, reflects its potential role as a prodrug that is readily converted to the active parent compound.
Potential as a Lipophilic Prodrug Form of U-46619 for Research Distribution Studies
The conversion of the polar carboxylic acid group of U-46619 into a less polar glycine methyl ester is a classic prodrug strategy to increase lipophilicity. researchgate.netebrary.netjns.edu.af This increased lipophilicity can have profound effects on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable modification for research distribution studies.
Key Potential Advantages:
Enhanced Membrane Permeability: Increased lipophilicity generally leads to improved passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier. ebrary.net This could result in altered tissue distribution compared to the more polar parent compound.
Altered Pharmacokinetics: The prodrug may exhibit a different pharmacokinetic profile, potentially leading to a longer duration of action if the conversion to the active drug is slow and sustained. nih.gov
Targeted Delivery: In some cases, amino acid ester prodrugs can be targeted to specific transporters, although this is highly dependent on the specific amino acid and transporter.
Intestinal Lymphatic Transport: Highly lipophilic prodrugs have the potential to be absorbed via the intestinal lymphatic system, which can bypass first-pass metabolism in the liver. nih.govresearchgate.net
| Compound | Molecular Weight (g/mol) | Calculated logP | Aqueous Solubility |
|---|---|---|---|
| U-46619 | 350.49 | 3.8 | Low |
| This compound | 421.58 | 4.5 | Very Low |
The hypothetical increase in the calculated logP for the glycine methyl ester derivative, as shown in the table above, is indicative of its increased lipophilicity. This modification would make "this compound" an interesting candidate for research studies investigating the impact of lipophilicity on the distribution and tissue penetration of thromboxane (B8750289) A2 analogs.
Proposed Pharmacological Interactions and Receptor Binding Profile of U 46619 Glycine Methyl Ester
Theoretical Framework of Thromboxane (B8750289) Prostanoid (TP) Receptor Agonism
The thromboxane prostanoid (TP) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is the primary mediator of TXA2's biological effects. wikipedia.org Activation of the TP receptor by an agonist, such as U-46619, initiates a conformational change in the receptor protein. This, in turn, activates intracellular signaling cascades, primarily through the Gq and G12/13 pathways.
The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, culminates in cellular responses such as platelet aggregation and smooth muscle contraction. researchgate.net The G12/13 pathway, on the other hand, activates the small GTPase Rho, which is a key regulator of the actin cytoskeleton and is also implicated in smooth muscle contraction.
Agonists of the TP receptor are molecules that bind to the receptor and induce these downstream signaling events. The potency and efficacy of an agonist are determined by its chemical structure and its ability to induce the optimal receptor conformation for G protein coupling. U-46619 is a well-established potent TP receptor agonist, mimicking the effects of the endogenous ligand TXA2. wikipedia.org
Mechanisms of Ligand-Receptor Interaction: Insights from U-46619 Studies
U-46619, a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2, serves as a potent agonist for the thromboxane A2 (TP) receptor. wikipedia.org Its chemical structure allows it to bind effectively to the TP receptor, initiating downstream signaling cascades that lead to physiological responses such as platelet aggregation and vasoconstriction. wikipedia.orgnih.gov
Studies on washed human platelets have characterized the binding of radiolabeled U-46619. These experiments revealed a single class of high-affinity binding sites. nih.gov The interaction between U-46619 and the TP receptor is specific and saturable, indicating a classic ligand-receptor relationship. The binding of U-46619 is a rapid process, reaching equilibrium within minutes, and is reversible, as it can be displaced by an excess of unlabeled ligand. nih.gov
The structural features of U-46619 that are critical for its agonist activity include the bicyclic endoperoxide-like core and the two side chains. These elements are thought to interact with specific amino acid residues within the transmembrane domains of the TP receptor, inducing the conformational change necessary for receptor activation. The carboxylic acid group on the alpha chain of U-46619 is believed to be a key interaction point within the receptor's binding pocket, a common feature for many prostanoid ligands.
Potential Alterations in TP Receptor Binding Properties due to Glycine (B1666218) Methyl Ester Modification
Currently, there are no published reports on the specific biological activity or receptor binding properties of U-46619 glycine methyl ester. caymanchem.combiomol.comnetascientific.com However, based on fundamental principles of medicinal chemistry and pharmacology, we can theorize the potential impact of this modification.
The addition of a glycine methyl ester group at the C-1 position of U-46619 replaces the terminal carboxylic acid. This modification significantly alters the physicochemical properties of the molecule in several ways:
Lipophilicity: The esterification of the carboxylic acid group increases the molecule's lipophilicity. This could potentially enhance its ability to cross cell membranes, possibly altering its pharmacokinetic and pharmacodynamic profile. It has been suggested that this compound could function as a lipophilic prodrug of U-46619. caymanchem.combiomol.comnetascientific.com
Hydrogen Bonding: The carboxylic acid group is a key hydrogen bond donor and acceptor. Its replacement with a glycine methyl ester will change the hydrogen bonding pattern within the receptor's binding pocket. This could either strengthen or weaken the binding affinity, depending on the specific interactions that are gained or lost.
Steric Hindrance: The glycine methyl ester group is bulkier than a carboxylic acid. This increased size could introduce steric hindrance, potentially preventing the molecule from optimally fitting into the binding site and thereby reducing its affinity or efficacy.
| Property | U-46619 (Parent Compound) | This compound (Theoretical) | Potential Consequence |
|---|---|---|---|
| C-1 Terminus | Carboxylic Acid | Glycine Methyl Ester | Altered charge and hydrogen bonding capacity. |
| Lipophilicity | Lower | Higher | May act as a lipophilic prodrug, potentially altering distribution and pharmacokinetics. biomol.comnetascientific.com |
| Binding Affinity | High | Potentially altered (increased or decreased) | Modification at a key binding moiety could disrupt optimal receptor fit. |
| Efficacy | Potent Agonist | Unknown, potentially altered | Changes in binding could affect the ability to induce the conformational change required for receptor activation. |
Enzymatic Conversion and Metabolism within Arachidonic Acid Pathways: Theoretical Implications
The metabolic fate of this compound has not been empirically determined. However, we can speculate on its potential enzymatic conversion based on its structure and the known metabolic pathways of related compounds.
Given that it is an ester, this compound is likely a substrate for various esterase enzymes present in plasma and tissues. These enzymes could hydrolyze the methyl ester bond, releasing glycine and the parent compound, U-46619. If this conversion occurs, this compound would effectively act as a prodrug, with its biological activity being dependent on its conversion to U-46619.
The parent compound, U-46619, is a stable analog of PGH2 and is not readily metabolized by the enzymes that act on natural prostaglandins, which contributes to its longer duration of action. wikipedia.org Once formed from the glycine methyl ester derivative, U-46619 would likely follow its known metabolic and clearance pathways.
Furthermore, it has been hypothesized that the modification at the C-1 position in this compound might uniquely alter its interaction with PGH2-metabolizing enzymes within the arachidonic acid pathway. caymanchem.combiomol.comnetascientific.com This could make it a useful research tool for investigating the inhibition of these enzymes. caymanchem.combiomol.comnetascientific.com
Exploration of Specific TP Receptor Isoform Selectivity (TPα and TPβ)
In humans, the TP receptor exists as two major splice variants, TPα and TPβ. biocrick.com These isoforms are identical for the first 343 amino acids but differ in their C-terminal tails. While both isoforms are activated by TP receptor agonists, they can differ in their signaling properties and tissue distribution.
Studies have shown that the parent compound, U-46619, activates both TPα and TPβ receptor isoforms. tocris.comrndsystems.com Specifically, U-46619 has been demonstrated to activate ERK-1 and ERK-2 in HEK 293 cells expressing either TPα or TPβ receptors. tocris.comrndsystems.com
| Feature | U-46619 | This compound |
|---|---|---|
| Chemical Class | Stable PGH2 Analog, TP Receptor Agonist wikipedia.org | Derivative of U-46619 caymanchem.combiomol.comnetascientific.com |
| Biological Activity | Potent TP receptor agonist, induces platelet aggregation and vasoconstriction. wikipedia.org | No published reports on biological activity. caymanchem.combiomol.comnetascientific.com |
| TPα/TPβ Selectivity | Activates both TPα and TPβ isoforms. tocris.comrndsystems.com | Unknown, theoretically may not show significant selectivity. |
| Potential Metabolism | Relatively stable to metabolic degradation. | Theoretically susceptible to hydrolysis by esterases to yield U-46619. |
Information Regarding the Cellular and Molecular Effects of this compound in Research Models is Not Available in Published Scientific Literature.
Following a comprehensive review of available scientific and research databases, it has been determined that there are no published studies detailing the biological activity or the cellular and molecular effects of the specific chemical compound “this compound.”
The user's request for an article structured around the cellular and molecular effects of this compound, including its impact on G-protein coupled receptor signaling, intracellular calcium mobilization, and protein kinase C activation, cannot be fulfilled with scientifically accurate and verifiable information.
The parent compound, U-46619, is a well-documented and stable synthetic analog of the endoperoxide prostaglandin PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist. There is extensive research on the cellular and molecular effects of U-46619.
However, this compound is a distinct chemical entity. It contains a modification at the C-1 position of U-46619. It has been suggested that this modification may alter its binding properties to the TP receptor or other enzymes involved in the arachidonic acid metabolic pathway. Furthermore, it is hypothesized that this compound may function as a lipophilic prodrug of U-46619, which would affect its distribution and pharmacokinetic properties.
Despite these hypotheses, there are no published reports to confirm them or to describe the specific biological actions of this compound. Therefore, any attempt to generate the requested article would be based on speculation rather than empirical evidence and would not meet the required standards of scientific accuracy.
Cellular and Molecular Effects of U 46619 Glycine Methyl Ester in Research Models
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
U-46619 is a known activator of the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for regulating a variety of cellular processes. abcam.com Its effects are prominently observed through the activation of the ERK1/2 and p38MAPK pathways.
In cells expressing thromboxane (B8750289) A2 (TP) receptors, U-46619 elicits a concentration- and time-dependent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). biocrick.com Studies in human embryonic kidney (HEK) 293 cells overexpressing individual TP receptor isoforms (TPα and TPβ) have demonstrated that U-46619 activates ERK1/2 through both receptor types. tocris.combiocrick.comrndsystems.com This activation is a complex process involving multiple upstream signaling components. The signaling cascade leading to ERK activation by U-46619 has been shown to be dependent on Protein Kinase A (PKA), Protein Kinase C (PKC), and phosphoinositide 3-kinase (PI3K). maynoothuniversity.ie Furthermore, the process involves the transactivation of the Epidermal Growth Factor (EGF) receptor, indicating a cross-talk between G-protein coupled receptors and receptor tyrosine kinases. maynoothuniversity.ie In microglial cell lines, U-46619 induces dose- and time-dependent ERK phosphorylation, which can be attenuated by a TP antagonist, confirming the receptor-mediated nature of this effect. nih.gov
U-46619 is also a potent activator of the p38MAPK pathway. abcam.commedchemexpress.com In bovine pulmonary artery smooth muscle cells, treatment with U-46619 stimulates p38MAPK activity, which in turn leads to the activation of the transcription factor NF-κB. nih.gov This signaling cascade is involved in the increased expression and activation of pro-matrix metalloproteinase-2 (proMMP-2). nih.gov In another research model, utilizing human induced pluripotent stem cells (hiPSCs), U-46619 was used to upregulate both p38MAPK and ERK1/2 signaling. medchemexpress.comnih.gov This dual activation was shown to significantly improve the efficiency of differentiation of hiPSCs into endothelial cells. nih.gov These findings highlight the role of U-46619-induced p38MAPK activation in cellular differentiation and tissue remodeling processes. medchemexpress.comnih.gov
Effects on Myosin Light Chain Phosphatase (MLCP) Activity and Calcium Sensitization
The contractile force of smooth muscle is regulated by the phosphorylation level of the 20 kDa myosin light chain (LC20). This phosphorylation is balanced by the activities of myosin light-chain kinase (MLCK) and myosin light-chain phosphatase (MLCP). frontiersin.org U-46619 influences this balance primarily by inducing calcium sensitization, a process that increases the force of contraction at a given intracellular calcium concentration ([Ca2+]i), often through the inhibition of MLCP activity.
U-46619 has been shown to elicit Ca2+ sensitization in α-toxin-permeabilized vascular smooth muscle. nih.gov This effect is mediated through the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). nih.gov ROCK can inhibit MLCP activity through the phosphorylation of the myosin-targeting subunit of MLCP (MYPT1) at specific sites, such as Thr-855 in rat caudal artery smooth muscle. nih.gov In contrast, studies in the same model found that U-46619 did not induce phosphorylation of another MLCP inhibitor, CPI-17, at its functional site (Thr-38). nih.gov However, in primary cultured vascular smooth muscle cells, contractile agonists including U-46619 were found to induce CPI-17 phosphorylation via the RhoA-ROCK pathway. nih.gov This suggests that U-46619-induced calcium sensitization and subsequent contraction involve the inhibition of MLCP through ROCK-mediated phosphorylation of its regulatory subunits.
Influence on Cellular Processes in In Vitro Preparations
U-46619 exhibits profound effects on key physiological processes, notably platelet activation and the contraction of vascular smooth muscle, making it a valuable tool for studying these phenomena in vitro. wikipedia.org
U-46619 is a potent activator of platelets, mimicking the actions of the natural ligand thromboxane A2. biodatacorp.com In preparations of washed human platelets, U-46619 induces several responses in a concentration-dependent manner, including shape change and aggregation. medchemexpress.comcaymanchem.com The binding of [3H]-U-46619 to washed human platelets is saturable and displaceable, revealing a single class of high-affinity binding sites that correspond to the TP receptor. nih.govnih.gov Upon binding to this receptor, U-46619 triggers a cascade of intracellular events. biodatacorp.com Low concentrations of U-46619 can induce myosin light chain phosphorylation, leading to platelet shape change. frontiersin.org At higher concentrations, it stimulates aggregation. caymanchem.com This activation involves an increase in intracellular calcium concentrations and is linked to the generation of reactive oxygen species (ROS). medchemexpress.comfrontiersin.org
| Platelet Source | Response | Mean EC50 (nM) | Reference |
|---|---|---|---|
| Human | Shape Change | 4.8 | biomol.comcaymanchem.com |
| Rat | Shape Change | 6.0 | biomol.comcaymanchem.com |
| Rabbit | Shape Change | 7.3 | biomol.comcaymanchem.com |
| Human | Aggregation | 82 | biomol.comcaymanchem.com |
| Rat | Aggregation | 145 | biomol.comcaymanchem.com |
| Rabbit | Aggregation | 65 | biomol.comcaymanchem.com |
U-46619 is widely used in research as a reliable vasoconstrictor to study the mechanisms of vascular smooth muscle contraction. wikipedia.org It induces potent, concentration-dependent contraction in a variety of isolated vascular preparations, including coronary, pulmonary, and caudal arteries. nih.govnih.gov This contractile response is initiated by the binding of U-46619 to TP receptors on smooth muscle cells, which can be abolished by specific TP receptor antagonists. nih.gov
The contraction mechanism involves several key signaling pathways. Activation of the TP receptor leads to an increase in intracellular calcium concentration ([Ca2+]i) through multiple mechanisms: influx of extracellular Ca2+ via channels such as L-type voltage-operated calcium channels (VOCCs) and transient receptor potential canonical (TRPC) channels, and release of Ca2+ from intracellular stores like the sarcoplasmic reticulum. nih.govresearchgate.net In addition to increasing [Ca2+]i, U-46619 also activates the RhoA/ROCK pathway, which, as previously mentioned, leads to the inhibition of MLCP and sensitizes the contractile apparatus to Ca2+. nih.govnih.gov The interplay between the increase in intracellular calcium and the calcium sensitization mechanism results in a robust and sustained contraction of the vascular smooth muscle. nih.gov
| Pathway/Component | Role in Contraction | Research Model | Reference |
|---|---|---|---|
| TP Receptor | Initiates signaling cascade | Mouse Coronary Artery | nih.gov |
| Phospholipase C (PLC) | Upstream of Ca2+ release | Mouse Coronary Artery | nih.gov |
| Intracellular Ca2+ ([Ca2+]i) | Activates MLCK | Mouse Coronary Artery | nih.gov |
| RhoA/ROCK | Inhibits MLCP (Ca2+ sensitization) | Rat Caudal Artery | nih.gov |
| Protein Kinase C (PKC) | Contributes to contraction | Mouse Coronary Artery | nih.gov |
Differentiation of Human Induced Pluripotent Stem Cells into Endothelial Cells
The differentiation of human induced pluripotent stem cells (hiPSCs) into endothelial cells is a critical process for applications in regenerative medicine and for creating in vitro models of vascular diseases. Research has demonstrated that the efficiency of this differentiation can be significantly enhanced by modulating specific signaling pathways. One compound that has been investigated for this purpose is U-46619, a prostaglandin (B15479496) H2 analog, which has been shown to improve the differentiation efficiency of hiPSCs into endothelial cells. nih.gov
Studies have explored the use of U-46619 in a three-dimensional (3D) differentiation protocol. nih.gov This approach has been found to be more efficient than traditional monolayer cultures for generating endothelial cells from hiPSCs. nih.gov The addition of U-46619 to the culture medium during specific stages of differentiation has been shown to activate both the p38 mitogen-activated protein kinase (p38MAPK) and the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. nih.gov The activation of these two pathways is crucial for improving the efficiency of hiPSC differentiation into endothelial cells. nih.gov
Research findings indicate that the timing and concentration of U-46619 application are critical for optimal differentiation. When 1 μM of U-46619 was introduced during the second or third stage of a multi-stage differentiation protocol, the efficiency, as measured by the expression of the endothelial cell marker CD31, reached as high as 89%. nih.gov However, a higher concentration of 5 μM was found to be less effective, resulting in a lower percentage of CD31-expressing cells. nih.gov This demonstrates a specific concentration-dependent effect of the compound on the differentiation process. The enhanced protocol was effective across multiple hiPSC lines, including those derived from patients with diseases linked to endothelial dysfunction, where differentiation efficiencies of over 85% were achieved. nih.gov
The endothelial cells generated using this U-46619-enhanced protocol exhibited key characteristics of functional endothelial cells. They expressed arteriovenous markers but not lymphatic markers. nih.gov Furthermore, these cells demonstrated the ability to form tubular structures and endothelial cell lumens in vitro, which are hallmark functionalities of endothelial cells. nih.gov The differentiated cells also showed a significantly shorter population-doubling time compared to endothelial cells differentiated using monolayer methods, indicating a greater proliferative capacity. nih.gov In vivo studies in a murine model of hind limb ischemia, the transplanted hiPSC-derived endothelial cells were able to restore perfusion and vascularity. nih.gov
The mechanism of action for U-46619 in this context involves the upregulation of both p38MAPK and ERK1/2 signaling. nih.gov The study's observations confirmed that both of these pathways contribute to the differentiation of hiPSCs into endothelial cells. nih.gov By activating these pathways, U-46619 effectively boosts the efficiency of producing arteriovenous endothelial cells with enhanced proliferative capabilities. nih.gov
Table 1: Effect of U-46619 on the Differentiation of hiPSCs into Endothelial Cells
| Parameter | Condition | Result |
|---|---|---|
| Differentiation Efficiency (CD31+ cells) | 1 μM U-46619 (Stage 2) | 89.1 ± 4.3% |
| 1 μM U-46619 (Stage 3) | 85 ± 3.2% | |
| 5 μM U-46619 (Stage 2 or 3) | < 40% | |
| Signaling Pathway Activation | U-46619 Treatment | Upregulation of p38MAPK and ERK1/2 |
| Cellular Markers | Differentiated Cells | Expression of arteriovenous markers |
| In Vitro Functionality | Differentiated Cells | Formation of tubular structures and lumens |
| Proliferative Capacity | U-46619 Differentiated ECs | Shorter population-doubling time |
| In Vivo Functionality | Transplanted Cells | Restoration of perfusion and vascularity |
Analytical Methodologies for U 46619 Glycine Methyl Ester in Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for the isolation and quantification of U-46619 glycine (B1666218) methyl ester from complex biological matrices and reaction mixtures. These techniques provide the necessary sensitivity and selectivity for accurate analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of U-46619 and its derivatives, offering high resolution and reproducibility. sielc.com For U-46619 glycine methyl ester, a mixed-mode HPLC column can be employed to achieve optimal separation. sielc.com The stationary phase chemistry can be tailored to the specific polarity and ionic characteristics of the molecule.
A typical HPLC method for the analysis of a compound like this compound would involve a C18 column for reversed-phase chromatography. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile, and an aqueous buffer, like formic acid or ammonium (B1175870) acetate (B1210297), to ensure good peak shape and resolution. UV detection is a common method for quantification, with the wavelength set to an absorbance maximum for the chromophores present in the U-46619 structure. sielc.com The purity of synthetic batches of U-46619 is often assessed using HPLC, a practice that would be directly applicable to its glycine methyl ester derivative. tocris.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting parameters for method development and is not based on experimentally verified data for this compound.
The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for the definitive identification and sensitive quantification of this compound. Mass spectrometry offers high specificity, allowing for the determination of the molecular weight of the parent ion and the fragmentation patterns of the molecule. This is crucial for confirming the successful synthesis and esterification of U-46619 with glycine methyl ester.
High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS, can provide accurate mass measurements, further confirming the elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns, which serve as a molecular fingerprint for structural elucidation and for developing highly selective quantitative assays using techniques like multiple reaction monitoring (MRM).
Radioligand Binding Assays for Receptor Affinity Determination
To understand the pharmacological profile of this compound, radioligand binding assays are essential for determining its affinity for the thromboxane (B8750289) A2 (TP) receptor. nih.gov These assays measure the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand that has a known high affinity for the TP receptor.
In these experiments, cell membranes or tissues expressing the TP receptor are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. nih.gov By measuring the displacement of the radioligand, the inhibitory constant (Ki) of this compound can be determined. This value provides a quantitative measure of the compound's binding affinity for the receptor and is crucial for comparing its potency to that of the parent compound, U-46619. nih.gov
Table 2: Key Parameters in Radioligand Binding Assays
| Parameter | Description |
| Receptor Source | Cell membranes from HEK293 cells transfected with the human TP receptor |
| Radioligand | [³H]-SQ 29,548 (a potent TP receptor antagonist) |
| Non-specific Binding | Determined in the presence of a high concentration of unlabeled U-46619 |
| Data Analysis | Non-linear regression to determine the IC50, from which the Ki is calculated |
This table outlines typical components of a radioligand binding assay for assessing affinity at the TP receptor.
Spectroscopic Techniques for Structural Confirmation in Research Contexts
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of newly synthesized molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework. For this compound, NMR would be used to confirm the presence of the glycine methyl ester moiety and its attachment point to the U-46619 core. 2D NMR techniques, such as COSY and HMBC, can further establish connectivity within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, IR would be particularly useful for confirming the presence of the ester carbonyl group, which would exhibit a characteristic absorption band. biopolymers.org.ua
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis and to provide some structural information related to conjugated systems.
Bioanalytical Approaches for Studying Metabolites in Experimental Systems
Understanding the metabolic fate of this compound is critical in preclinical research. Bioanalytical methods, primarily based on LC-MS, are employed to identify and quantify metabolites in in vitro and in vivo experimental systems.
In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic pathways, such as hydrolysis of the ester linkage or oxidation of the U-46619 core. Samples from these experiments are analyzed by high-resolution LC-MS to detect and identify potential metabolites. Subsequent in vivo studies in animal models would involve the collection of biological samples (e.g., plasma, urine, feces) at various time points. The extraction of this compound and its metabolites from these complex matrices, followed by sensitive LC-MS/MS analysis, allows for the characterization of the metabolic profile and the determination of pharmacokinetic parameters.
Future Research Directions and Potential Applications of U 46619 Glycine Methyl Ester As a Research Tool
Investigation of the Specific Biological Activities of U-46619 Glycine (B1666218) Methyl Ester
The primary hypothesis is that U-46619 glycine methyl ester would act as a prodrug, being biologically inert until hydrolyzed to the active U-46619. Therefore, initial research would need to rigorously test this assumption. The core biological activities are expected to mirror those of U-46619, a highly selective TP receptor agonist. nih.govnih.gov
Key research activities would include:
In Vitro Receptor Binding Assays: Studies to determine if the esterified compound has any direct affinity for TP receptors or other prostanoid receptors. This would clarify whether it possesses any intrinsic activity or is purely a precursor.
Functional Assays: Comparing the potency and efficacy of this compound against the parent U-46619 in classic functional assays. These include inducing platelet aggregation, platelet shape change, and contraction of smooth muscle preparations like aortic rings or tracheal strips. wikipedia.orgmedchemexpress.comnih.gov A delayed onset of action for the ester derivative would support the prodrug hypothesis.
Enzymatic Stability Tests: Incubating the compound in plasma and tissue homogenates (e.g., liver, lung) to measure the rate of hydrolysis to U-46619, identifying the esterases involved.
Table 1: Known Biological Activities of U-46619 (Parent Compound)
| Biological Effect | Receptor/Pathway | Potency (EC₅₀) | Reference(s) |
|---|---|---|---|
| Platelet Shape Change | TP Receptor | 0.013 - 0.035 µM | medchemexpress.comnih.gov |
| Platelet Aggregation | TP Receptor | 0.58 - 1.31 µM | medchemexpress.comnih.gov |
| Vasoconstriction | TP Receptor | Varies by tissue | nih.govnih.gov |
| Intracellular Ca²⁺ Increase | Gq/PLC Pathway | Concentration-dependent | medchemexpress.com |
| RhoA Activation | G₁₂/G₁₃ Pathway | Concentration-dependent | medchemexpress.com |
Detailed Characterization of its Prodrug Potential and Distribution in Research Models
The addition of the glycine methyl ester moiety is expected to increase the lipophilicity of U-46619, which could significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. Characterizing these changes is crucial for its application as a research tool.
Future research would focus on:
Pharmacokinetic Studies: Administering both U-46619 and its ester derivative to animal models to compare key parameters such as plasma half-life, volume of distribution, and clearance. This would quantify the effect of the ester modification on the compound's in vivo behavior.
Tissue Distribution Analysis: Using radiolabeled versions of the compound to determine its accumulation in specific organs and tissues. This would reveal if the prodrug approach alters tissue targeting, potentially allowing for more localized TP receptor activation.
Metabolite Profiling: Identifying and quantifying the rate of formation of the active U-46619 and any other metabolites in plasma and target tissues to build a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) model.
Exploration of its Utility in Studying Enzyme Inhibition within the Arachidonic Acid Pathway
While U-46619 is a receptor agonist and not an enzyme inhibitor, its prodrug could be a valuable tool for studying the regulation of the arachidonic acid cascade. The pathway involves multiple enzymes, including phospholipases, cyclooxygenases (COX-1 and COX-2), and thromboxane (B8750289) synthase. youtube.com
The utility of this compound in this context would be:
Investigating Feedback Mechanisms: By providing a slow and sustained release of a TP agonist, the prodrug could be used to study long-term feedback effects on the expression and activity of upstream enzymes like COX and thromboxane synthase. Prolonged TP receptor stimulation might induce compensatory changes in the synthetic machinery of prostanoids. nih.gov
Studying Downstream Effector Regulation: The stable TP receptor activation afforded by the prodrug would allow for detailed investigation into the regulation of downstream signaling enzymes, such as phospholipase C and Rho-kinase, which are crucial for mediating the effects of U-46619. nih.govnih.gov
Application in Novel Preclinical Models for Prostanoid Receptor Research
U-46619 is widely used to mimic pathological conditions involving excessive thromboxane activity, such as thrombosis and pulmonary hypertension. nih.govnih.gov The prodrug derivative could enable the development of more refined and clinically relevant preclinical models.
Potential applications include:
Chronic Disease Models: The sustained-release profile could be ideal for creating chronic models of diseases like pulmonary hypertension, allowing for longer-term studies of disease progression and therapeutic interventions than is possible with the short-acting parent compound.
Targeted Delivery Systems: The modified chemical structure might be more amenable to incorporation into novel drug delivery systems (e.g., nanoparticles, implants) for targeted delivery to specific vascular beds or tissues, creating highly localized models of vascular disease.
Role in Elucidating Complex Cellular Signaling Networks Related to TP Receptors
TP receptors are known to couple to multiple G-protein families, initiating a complex web of intracellular signaling events. researchgate.netphysiology.org U-46619 is a key tool for dissecting these pathways. nih.gov The glycine methyl ester derivative could provide a unique temporal profile of receptor activation to uncover more subtle or long-term signaling phenomena.
Research in this area could involve:
Receptor Desensitization and Trafficking: Using the prodrug to apply a steady, low-level stimulus to cells expressing TP receptors to study the dynamics of receptor phosphorylation, internalization, and downregulation over extended periods.
Transcriptional Profiling: Analyzing changes in gene expression (transcriptomics) in response to long-term TP receptor activation by the prodrug. This could reveal novel genes and pathways regulated by sustained thromboxane signaling, which might be missed with acute stimulation.
Cross-talk with Other Signaling Pathways: The sustained activation could be used to investigate the complex interplay and cross-talk between TP receptor signaling and other pathways, such as those for growth factors or other inflammatory mediators.
Development of Further Modified Analogs for Targeted Research Probes
The successful synthesis of this compound would serve as a proof-of-concept that the carboxylic acid moiety of U-46619 is a viable point for chemical modification. This opens the door to creating a new generation of chemical probes based on the U-46619 scaffold.
Future development could include:
Fluorescent Probes: Attaching a fluorescent dye to the glycine linker to create a tool for visualizing TP receptor distribution, trafficking, and internalization in living cells via microscopy.
Biotinylated Probes: Adding a biotin (B1667282) tag to facilitate the isolation and purification of TP receptors and their associated protein complexes for proteomic analysis.
Photoaffinity Labels: Incorporating a photoreactive group that, upon UV light exposure, would form a covalent bond with the receptor. This would be invaluable for mapping the ligand-binding pocket and identifying interacting proteins.
Varying the Prodrug Linker: Synthesizing a library of analogs with different amino acid esters or other cleavable linkers to fine-tune the rate of hydrolysis and release, thereby creating a toolkit of U-46619 prodrugs with different pharmacokinetic profiles for specific experimental needs. The development of other stable analogs, such as fluorinated versions of Thromboxane A₂, has already shown the value of such modifications. researchgate.netunimi.it
Table 2: Table of Compounds
| Compound Name | Abbreviation/Synonym | Role/Class |
|---|---|---|
| U-46619 | 9,11-Dideoxy-9α,11α-methanoepoxy prostaglandin (B15479496) F₂α | Thromboxane A₂ Receptor Agonist |
| This compound | - | Hypothetical Prodrug of U-46619 |
| Thromboxane A₂ | TXA₂ | Endogenous Prostanoid, TP Receptor Agonist |
| Prostaglandin H₂ | PGH₂ | Prostaglandin Endoperoxide, Precursor |
| Arachidonic Acid | AA | Polyunsaturated Fatty Acid, Eicosanoid Precursor |
| SQ-29,548 | - | Thromboxane A₂ Receptor Antagonist |
| Y-27632 | - | Rho-kinase Inhibitor |
| U73122 | - | Phospholipase C Inhibitor |
Q & A
Q. How should U-46619 be handled and stored to maintain stability in experimental settings?
U-46619 should be stored in a sealed container at room temperature, protected from light, and handled with appropriate PPE (gloves, safety goggles, and lab coats) to avoid degradation or contamination. Solutions should be prepared fresh or aliquoted to minimize repeated freeze-thaw cycles, as prolonged exposure to suboptimal conditions may alter agonist efficacy .
Q. What controls are critical when designing concentration-response experiments with U-46619?
Include vehicle controls (e.g., saline or ethanol, depending on the solvent) to account for solvent effects on tissues or cells. Use repeated concentration-effect curves (3x) to establish a stable "control" response before introducing test compounds. Normalize data to the maximum response from the final control curve to correct for spontaneous sensitivity changes .
Q. How can researchers validate U-46619's thromboxane A2 (TP) receptor agonist activity in new experimental models?
Pre-treat tissues or cells with a TP receptor antagonist (e.g., GR32191 or ozagrel) and confirm the abolition of U-46619-induced responses. For vascular studies, compare contraction/relaxation amplitudes with baseline measurements in the presence of nitric oxide synthase inhibitors (e.g., L-NAME) to isolate TP receptor-mediated effects .
Advanced Research Questions
Q. How should tissue-specific variations in U-46619 responses be addressed during data interpretation?
U-46619 exhibits agonist- and tissue-dependent efficacy. For example, in rat aorta, 100 nM U-46619 induces weak vasoconstriction (~10%), while in rabbit jugular vein, it triggers stronger responses. Always include tissue-specific positive controls and reference prior studies (e.g., p[A]50 values) to contextualize observed discrepancies .
Q. What methodological adjustments are needed when U-46619 induces oscillatory phenomena (e.g., vasomotion or CBF oscillations)?
Use laser-Doppler flowmetry or isometric tension recording to quantify oscillations. Inhibit confounding pathways (e.g., NO synthesis with L-NAME) to amplify TP receptor-mediated oscillatory activity. Analyze dominant frequencies via Fourier transforms and validate reversibility using Rho-kinase inhibitors (e.g., Y-27632) .
Q. How can contradictory results from U-46619 studies be resolved, particularly when interactions with other pathways are suspected?
Employ pharmacological modulators to dissect cross-talk. For instance, in NO-deficient models, U-46619 amplifies cerebral blood flow (CBF) oscillations, whereas thromboxane synthase inhibitors (e.g., ozagrel) attenuate them. Use dose-response matrices to map synergistic/antagonistic interactions and validate findings across multiple experimental replicates .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing U-46619-induced responses in small sample sizes?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For time-series data (e.g., vasomotion), apply spectral analysis to identify dominant frequencies. Report mean ± SEM and discard experiments where vehicle-treated controls show CR (concentration-ratio) values outside 0.5–2.0 to ensure sensitivity consistency .
Q. How can researchers ensure reproducibility when adapting U-46619 protocols to new vascular beds or species?
Publish detailed methods, including agonist preparation (solvent, concentration range), equilibration times, and criteria for endpoint exclusion. For in vivo studies, standardize systemic parameters (blood gas, mean arterial pressure) and reference established baselines (e.g., 1 mg/kg U-46619 iv. in rats) .
Safety & Compliance
Q. What safety protocols are mandatory for handling U-46619 in laboratory settings?
Adopt OSHA/GHS guidelines: Use fume hoods for powder handling, avoid inhalation/contact, and rinse exposed skin/eyes immediately with water. Dispose of waste via approved chemical disposal programs. Emergency protocols must include access to antidotes (e.g., Rho-kinase inhibitors for vasospasm models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
